molecular formula C19H23FN4 B6139879 3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6139879
M. Wt: 326.4 g/mol
InChI Key: GQDCLKJPAKAQJD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a scaffold recognized for its anti-mycobacterial activity via inhibition of Mycobacterium tuberculosis (M. tb) ATP synthase . Key structural features include:

  • 3-(4-Fluorophenyl) group: Imparts electron-withdrawing effects critical for target binding and potency .
  • 2,5-Dimethyl substituents: Enhance metabolic stability and hydrophobic interactions .
  • N-(3-Methylbutyl) chain: A branched alkyl group that may improve lipophilicity and membrane permeability compared to aromatic N-substituents .

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4/c1-12(2)9-10-21-17-11-13(3)22-19-18(14(4)23-24(17)19)15-5-7-16(20)8-6-15/h5-8,11-12,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDCLKJPAKAQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Position 3 Substituents: Fluorophenyl vs. Other Aryl Groups

The 3-(4-fluorophenyl) group is a hallmark of potent anti-M. tb activity. Comparative studies show:

  • 3-(4-Chlorophenyl) analogues (e.g., C20H18ClN5, ) exhibit reduced activity, likely due to chlorine’s larger atomic radius and weaker electron-withdrawing effects .
  • 3-Phenyl derivatives (e.g., compound 890624-32-5, ) lack fluorine’s electronic tuning, resulting in lower inhibitory potency .

Position 5 Substituents: Methyl vs. Aryl/Alkyl Groups

Variations at position 5 significantly modulate activity:

  • 5-Methyl (target compound): Balances steric bulk and hydrophobicity, favoring microsomal stability .
  • 5-Aryl substituents (e.g., 5-(4-methoxyphenyl) in compound 34, ): Bulky groups like methoxy or isopropyl reduce activity, suggesting steric hindrance in the ATP synthase binding pocket .
  • 5-Trifluoromethyl (e.g., compounds in ): Increases lipophilicity but may introduce metabolic liabilities .

N-Substituents: Alkyl vs. Aromatic Chains

The N-(3-methylbutyl) group in the target compound contrasts with other N-substituents:

  • N-(Pyridin-2-ylmethyl) (e.g., compounds 32–35, ): Aromatic groups enable π-π interactions but may reduce blood-brain barrier penetration due to higher polarity .
  • N-(1-(Pyridin-2-yl)ethyl) (e.g., compound 10a, ): Extending the alkyl spacer improves solubility but diminishes potency .
  • N-(3-Morpholinopropyl) (e.g., ): Polar morpholine groups enhance solubility but reduce membrane permeability .

Position 2 and 6 Substituents

  • 2-Methyl (target compound): Optimal for steric shielding without excessive bulk .
  • 2-Trifluoromethyl (e.g., ): Increases metabolic resistance but may disrupt binding .
  • 6-Methylsulfonyl (e.g., compound 10c, ): Polar sulfonyl groups reduce activity, highlighting the importance of a hydrophobic core .

Comparative Data Table

Compound ID Position 3 Substituent Position 5 Substituent N-Substituent Key Biological Findings Reference
Target Compound 4-Fluorophenyl 2,5-Dimethyl 3-Methylbutyl High M. tb inhibition, low hERG liability
32 () 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl Moderate activity, high microsomal stability
35 () 4-Fluorophenyl 4-Isopropylphenyl Pyridin-2-ylmethyl Reduced activity due to steric bulk
10c () 4-Fluorophenyl Methylsulfonyl Pyridin-2-ylmethyl Lower potency, polar group disrupts binding
C20H18ClN5 () 4-Chlorophenyl Methyl Pyridin-2-ylmethyl Suboptimal activity vs. fluoro analogue
ST50774087 () 4-Fluorophenyl Trifluoromethyl Dimethylethane-diamine High lipophilicity, moderate metabolic stability

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